9-(4-chlorobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These types of compounds have been synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds have been synthesized via aromatic nucleophilic substitution .Scientific Research Applications
Anticancer Applications
Derivatives similar to the specified compound have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines. For instance, novel fused [1,2,3]triazolo[4',5':3,4]pyrrolo[2,1-f]purine derivatives have shown strong activity against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines, with IC50 values ranging from 11.5 to 15.3 μM, comparable to the standard drug doxorubicin. Molecular docking studies complement these experimental results, suggesting potential mechanisms of action at the molecular level (E. Ramya Sucharitha et al., 2021).
Antiviral and Antimicrobial Activity
Some derivatives of the core compound structure have been explored for their antiviral and antimicrobial activities. Specifically, new tricyclic triazino and triazolo[4,3-e]purine derivatives have been synthesized and tested for their in vitro anticancer, anti-HIV-1, and antimicrobial activities. These studies revealed compounds with considerable activity against specific cancer cell lines and moderate anti-HIV-1 activity. Additionally, certain compounds demonstrated significant antimicrobial activity against pathogens like P. aeruginosa and S. aureus, highlighting their potential as leads for developing new antimicrobial agents (F. Ashour et al., 2012).
Antibacterial Evaluation
In another study, compounds containing the triazolo[4,3-g]purin moiety were synthesized and screened for antibacterial activity. These compounds, characterized by their triazole and purine components, were evaluated against various bacterial strains, demonstrating the potential of this class of compounds in antibacterial research (S. Govori, 2017).
properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2/c1-13-4-8-15(9-5-13)18-24-25-21-28(12-14-6-10-16(23)11-7-14)17-19(29(18)21)26(2)22(31)27(3)20(17)30/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHHOMGGIJEWIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=C(C=C5)Cl)C(=O)N(C(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-chlorobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione |
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